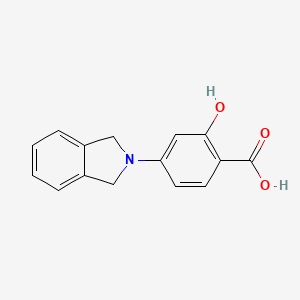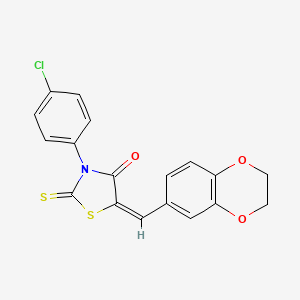
3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-thioxo-1,3-thiazolan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-thioxo-1,3-thiazolan-4-one" is a thiazolidinone derivative, which is a class of compounds known for their diverse pharmacological activities. Thiazolidinones often contain a 1,3-thiazolidine core and are modified with various substituents that can confer different biological properties. The presence of a 4-chlorophenyl group suggests potential for interaction with biological targets, as chlorophenyl moieties are common in molecules with central nervous system (CNS) activity .
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves the condensation of an aldehyde or ketone with an amine and thioglycolic acid or its derivatives. In the case of compounds with similar structures, the synthesis may involve a multi-step reaction sequence starting with a suitable precursor, such as a benzothiazolyl moiety, followed by subsequent modifications to introduce the desired substituents . The synthesis of related compounds has been reported to involve the use of aromatic amines, thioglycolic acid, and various aldehydes in toluene, which could be a potential route for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by the presence of a five-membered thiazolidine ring. The crystal structure of related compounds has been determined by X-ray diffraction, revealing planar ring systems and specific dihedral angles between rings, which could influence the biological activity of the compounds . The presence of a 4-chlorophenyl group and a 1,4-benzodioxin moiety in the compound suggests a complex molecular geometry that could be elucidated using similar crystallographic techniques .
Chemical Reactions Analysis
Thiazolidinone derivatives can undergo various chemical reactions, including alkylation, acylation, and oxidation. The reactivity of the thioxo group and the methylene bridge in the compound could be explored to generate a range of derivatives with different properties. For instance, the Mannich reaction has been used to modify similar structures, which involves the reaction with formaldehyde and ammonium chloride to introduce an aminomethyl group . Such reactions could be employed to further diversify the chemical space around the core structure of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a chlorophenyl group and a benzodioxin moiety could affect the compound's lipophilicity and its ability to cross biological membranes, which is important for CNS activity . Spectroscopic methods, including FT-IR, NMR, and UV, are commonly used to characterize these compounds and provide insights into their electronic and vibrational properties, which can be correlated with their chemical reactivity and potential biological activity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Interactions
The compound, due to its structural complexity, is involved in various synthetic and chemical interaction studies. It's part of a broader class of compounds, including 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines, which react with nitrile oxides to afford compounds like Z-3, Z-2,4-dioxo analogues, and 1,4,2,5-dioxadiazines. The interconversion routes and structural elucidation of these compounds have been a subject of research, highlighting the chemical versatility of such compounds (Kandeel & Youssef, 2001).
Biological Activities
The compound and its derivatives have shown promising biological activities. Specifically, derivatives such as N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide have been synthesized and evaluated for their antimicrobial activities. Some of these derivatives exhibit significant inhibition on bacterial and fungal growth, suggesting potential therapeutic applications (Akbari et al., 2008).
Antimicrobial Studies
Linked heterocyclic compounds containing Pyrazole-pyrimidine-thiazolidin-4-one structures have been synthesized, with the derivatives showing good inhibitory activity against various tested organisms. The presence of certain moieties in these compounds enhances their antimicrobial properties, demonstrating the importance of structural modification in developing potent antimicrobial agents (Reddy et al., 2010).
Antineoplastic and Antimycobacterial Activities
The compound's derivatives have been synthesized and evaluated for antineoplastic and antimycobacterial activities. Some derivatives have shown moderate selectivity against melanoma cancer cells and promising antimycobacterial activity at low toxicity levels, suggesting their potential in cancer therapy and infection control (Atamanyuk et al., 2013).
Eigenschaften
IUPAC Name |
(5E)-3-(4-chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO3S2/c19-12-2-4-13(5-3-12)20-17(21)16(25-18(20)24)10-11-1-6-14-15(9-11)23-8-7-22-14/h1-6,9-10H,7-8H2/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKNCVHTSCGFAH-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-thioxo-1,3-thiazolan-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


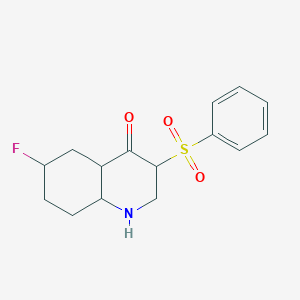
![4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2515813.png)
![2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid](/img/structure/B2515816.png)

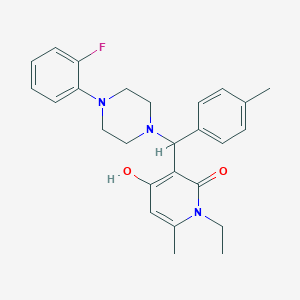
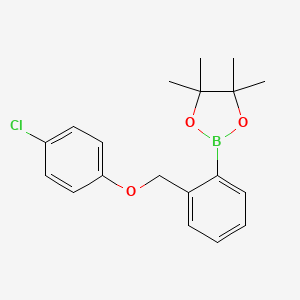

![3-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2515822.png)

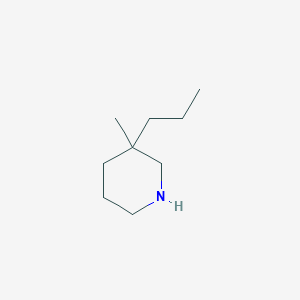

![N-[(2-methoxyadamantan-2-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2515831.png)
